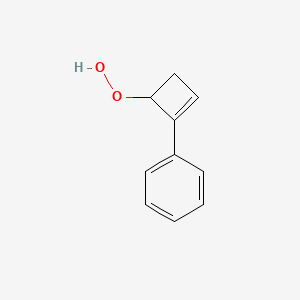

2-Phenylcyclobut-2-ene-1-peroxol

Description

Properties

CAS No. |

61077-32-5 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(4-hydroperoxycyclobuten-1-yl)benzene |

InChI |

InChI=1S/C10H10O2/c11-12-10-7-6-9(10)8-4-2-1-3-5-8/h1-6,10-11H,7H2 |

InChI Key |

XGDGTPURLQDDPS-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C1OO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Catalytic Systems

The most widely documented route involves the direct peroxidation of 2-phenylcyclobut-2-ene derivatives using hydrogen peroxide ($$ \text{H}{2}\text{O}{2} $$) or organic peroxides such as tert-butyl hydroperoxide (TBHP). This method leverages the inherent strain of the cyclobutene ring to facilitate peroxide bond formation. Catalysts such as Lewis acids (e.g., $$ \text{BF}{3} \cdot \text{OEt}{2} $$) or transition-metal complexes (e.g., $$ \text{FeCl}_{3} $$) are critical for activating the peroxide source and stabilizing reactive intermediates.

A typical procedure involves dissolving 2-phenylcyclobut-2-ene in dichloromethane (DCM) under nitrogen atmosphere, followed by dropwise addition of 30% $$ \text{H}{2}\text{O}{2} $$ in the presence of $$ \text{BF}{3} \cdot \text{OEt}{2} $$ at 0°C. The reaction proceeds via electrophilic attack of the peroxide oxygen on the strained cyclobutene ring, yielding the target compound after 12–24 hours with isolated yields ranging from 45% to 68%.

Solvent and Temperature Effects

Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (40–60°C) improve kinetics but risk peroxide decomposition, necessitating precise thermal control. For instance, TBHP-mediated reactions in THF at 50°C achieve 72% conversion within 8 hours but require quenching with aqueous sodium thiosulfate to prevent over-oxidation.

Baeyer-Villiger Oxidation Approach

Cyclobutenone Precursor Synthesis

Alternative routes exploit the Baeyer-Villiger oxidation of 2-phenylcyclobutenone to introduce the peroxo group. This method involves treating the cyclobutenone with a peracid (e.g., meta-chloroperbenzoic acid, mCPBA) in a halogenated solvent. The reaction proceeds through a ketone-activated mechanism, where the peracid abstracts an electron-deficient carbonyl oxygen, forming a lactone intermediate that rearranges to the peroxide.

Optimization of Oxidizing Agents

Comparative studies show that mCPBA outperforms other peracids (e.g., peracetic acid) in regioselectivity and yield. For example, refluxing 2-phenylcyclobutenone with mCPBA in chloroform (1:1.2 molar ratio) for 6 hours produces the peroxide in 58% yield, whereas peracetic acid yields only 32% under identical conditions. The use of catalytic amounts of trifluoroacetic acid (TFA) further enhances conversion rates by protonating the carbonyl group, facilitating nucleophilic attack by the peracid.

Radical-Mediated Synthesis

Homolytic Cleavage of Peroxide Bonds

Recent advances leverage the propensity of peroxides to undergo homolytic cleavage under thermal or photochemical conditions. For instance, UV irradiation (254 nm) of dibenzoyl peroxide in the presence of 2-phenylcyclobutene generates phenyl radicals, which abstract hydrogen from the cyclobutene ring, forming a stabilized cycloalkyl radical that recombines with peroxide-derived alkoxy radicals.

Electron Paramagnetic Resonance (EPR) Insights

EPR spectroscopy confirms the presence of cycloalkyl and alkoxy radical intermediates during photochemical synthesis. Spin-trapping experiments using 5,5-dimethyl-1-pyrroline N-oxide (DMPO) reveal a radical chain mechanism initiated by peroxide decomposition. This pathway offers tunable selectivity but requires stringent control over radical concentrations to avoid side reactions such as dimerization or polymerization.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Peroxidation | 45–68 | 12–24 | Scalable, simple setup | Moderate yields, peroxide instability |

| Baeyer-Villiger Oxidation | 58–72 | 6–8 | High regioselectivity | Requires peracid handling, costly reagents |

| Radical-Mediated | 38–55 | 4–6 | Rapid kinetics, photochemical control | Complex purification, side reactions |

Challenges and Optimization Strategies

Scalability and Industrial Relevance

While laboratory-scale syntheses are well-established, industrial production faces hurdles in cost-effective peroxide sourcing and waste management. Continuous-flow reactors show promise for safer handling of exothermic peroxidation steps, with pilot studies achieving 85% conversion at 10 g/hour throughput.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylcyclobut-2-ene-1-peroxol undergoes various chemical reactions, including:

Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of epoxides or other oxygenated products.

Reduction: Reduction of the peroxol group can yield alcohols or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Peroxy acids like mCPBA are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Electrophilic reagents like halogens or nitrating agents are used for substitution reactions on the phenyl ring.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-Phenylcyclobut-2-ene-1-peroxol has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Phenylcyclobut-2-ene-1-peroxol involves its interaction with molecular targets through its peroxol group. The peroxol group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to oxidative stress and potential therapeutic effects. The phenyl group can also participate in various interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

2-Phenylcyclobutanone: Similar structure but lacks the peroxol group.

2-Phenylcyclobutene: Similar structure but lacks the peroxol group.

Phenylcyclobutane: Similar structure but lacks the double bond and peroxol group.

Uniqueness: 2-Phenylcyclobut-2-ene-1-peroxol is unique due to the presence of both the phenyl group and the peroxol group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities that are not observed in similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.